molecular formula C8H15NO B12627635 4-[(Propan-2-yl)amino]pent-3-en-2-one CAS No. 918307-91-2

4-[(Propan-2-yl)amino]pent-3-en-2-one

Cat. No.: B12627635
CAS No.: 918307-91-2
M. Wt: 141.21 g/mol
InChI Key: SKKSWNSECDCYOD-UHFFFAOYSA-N
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Description

4-[(Propan-2-yl)amino]pent-3-en-2-one is an enaminone derivative characterized by a conjugated ketone-amine system. Structurally, it consists of a pent-3-en-2-one backbone substituted with a propan-2-yl (isopropyl) amino group at the 4-position. Enaminones of this class are known for their versatility in coordination chemistry, biological activity, and applications in catalysis and materials science.

Properties

CAS No.

918307-91-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-(propan-2-ylamino)pent-3-en-2-one

InChI

InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h5-6,9H,1-4H3

InChI Key

SKKSWNSECDCYOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=CC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propan-2-yl)amino]pent-3-en-2-one typically involves the reaction of an appropriate amine with a diketone. One common method is the reaction between isopropylamine and 2,4-pentanedione. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-yl)amino]pent-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted enaminones depending on the reagents used.

Scientific Research Applications

4-[(Propan-2-yl)amino]pent-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one

  • Structure : The 4-nitrophenyl group introduces strong electron-withdrawing effects.
  • Biological Activity: Demonstrates notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. Its zinc(II) complex shows enhanced efficacy due to improved coordination and membrane penetration .
  • Molecular Docking : Docking studies using PyRx software revealed strong binding to bacterial DNA gyrase (ΔG = −8.2 kcal/mol), comparable to streptomycin .

4-[(2-Hydroxyethyl)amino]-3-penten-2-one

  • Structure : The 2-hydroxyethyl group enhances solubility in polar solvents.

(Z)-4-[(2,6-Diisopropylphenyl)amino]pent-3-en-2-one

  • Structure : Bulky 2,6-diisopropylphenyl substituent increases steric hindrance.
  • Applications : Used in synthesizing nickel and iron complexes for electrochemical proton and CO₂ reduction .

Hydroxy- and Methyl-Substituted Derivatives

  • Examples: 4-[(2-Hydroxy-5-methylphenyl)amino]pent-3-en-2-one (H2L1) and analogs.
  • Activity : Exhibits cytotoxicity against THP-1 (leukemia) and HepG2 (liver cancer) cells, with IC₅₀ values ranging from 12–45 μM. Molybdenum(VI) complexes of these ligands show improved antibacterial activity (MIC = 8–64 μg/mL) .

Structural and Computational Insights

Crystallography and Refinement

  • Tools: SHELXL and WinGX are widely used for crystal structure refinement of enaminones. For example, the zinc(II) complex of (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one was resolved with an R factor of 0.039, confirming planar geometry and hydrogen-bonding networks .

Density Functional Theory (DFT) Calculations

  • Role : DFT studies (e.g., B3LYP functional) predict electronic properties, such as HOMO-LUMO gaps (~4.2 eV for nitro-substituted derivatives), correlating with redox activity in metal complexes .

Data Tables

Table 2: Key Physicochemical Properties

Compound Solubility λₘₐₓ (nm) HOMO-LUMO Gap (eV)
4-[(Propan-2-yl)amino]pent-3-en-2-one Low (nonpolar solvents) 285 4.0 (predicted)
(Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one Moderate (DMSO) 320 4.2
4-[(2-Hydroxyethyl)amino]-3-penten-2-one High (water/EtOH) 275 3.8

Biological Activity

4-[(Propan-2-yl)amino]pent-3-en-2-one, also known as an isomer of a propenyl ketone, has garnered attention for its potential biological activities. This compound's structural characteristics suggest various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-[(Propan-2-yl)amino]pent-3-en-2-one. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.5Inhibition of proliferation

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus32 µg/mLGram-positive
Escherichia coli64 µg/mLGram-negative
Pseudomonas aeruginosa128 µg/mLGram-negative

These results indicate that 4-[(Propan-2-yl)amino]pent-3-en-2-one could be explored further as a potential antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation in various models. Studies indicate that it inhibits pro-inflammatory cytokines and mediators.

Table 3: Anti-inflammatory Effects

ModelEffect ObservedReference
Carrageenan-induced paw edema in ratsSignificant reduction in edema (p < 0.05)
LPS-stimulated macrophagesDecreased TNF-alpha production

Case Studies

A case study involving the administration of 4-[(Propan-2-yl)amino]pent-3-en-2-one in a murine model demonstrated significant tumor regression in xenograft models of breast cancer. The treatment led to a marked decrease in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

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